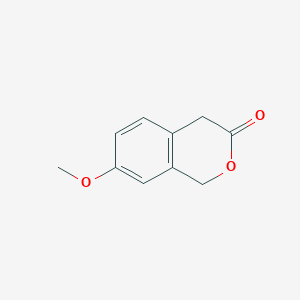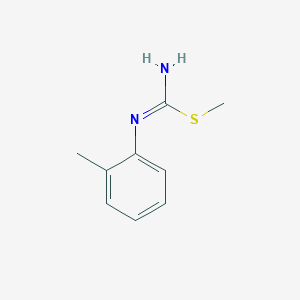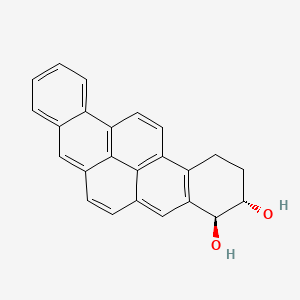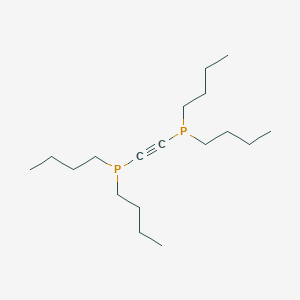
(Ethyne-1,2-diyl)bis(dibutylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphane derivatives.
Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.
科学研究应用
Chemistry
(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions
Biology and Medicine
In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.
Industry
In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.
作用机制
The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
(Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.
(Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.
(Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.
Uniqueness
(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.
属性
CAS 编号 |
83978-07-8 |
|---|---|
分子式 |
C18H36P2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
dibutyl(2-dibutylphosphanylethynyl)phosphane |
InChI |
InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI 键 |
FROQBNNNLJCMSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(CCCC)C#CP(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)


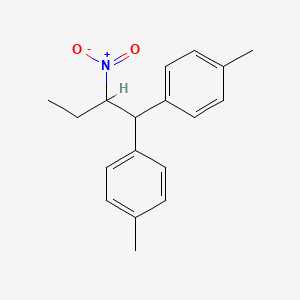

![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
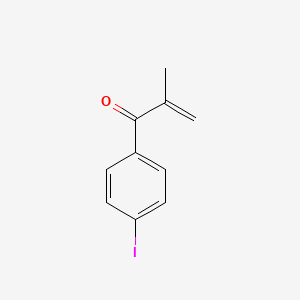
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
silane](/img/structure/B14427896.png)

